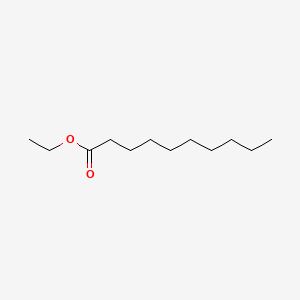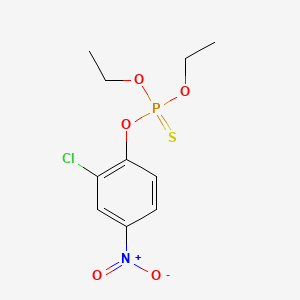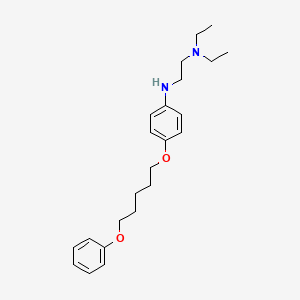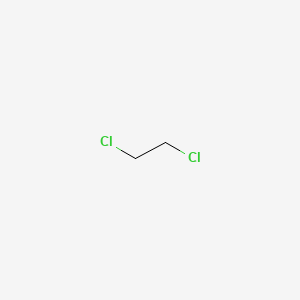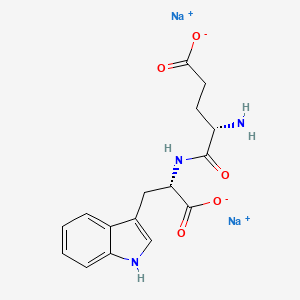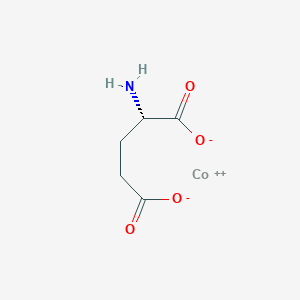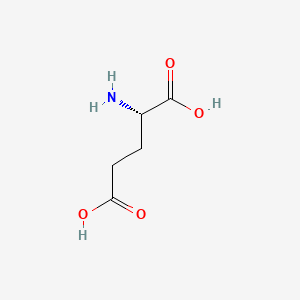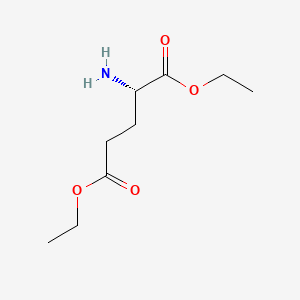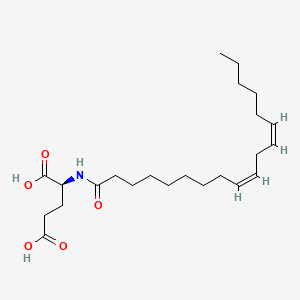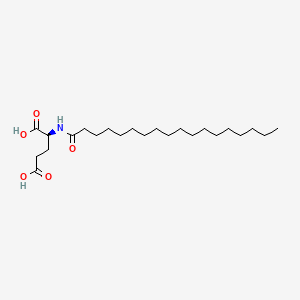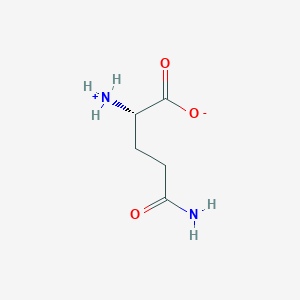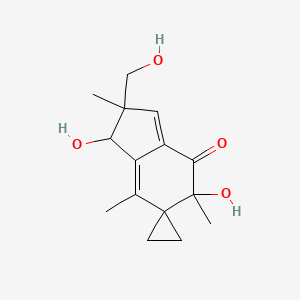
伊鲁丁S
描述
科学研究应用
异丁香酮S具有多种科学研究应用,包括:
作用机制
异丁香酮S主要通过DNA烷基化发挥作用。 它通过与DNA形成共价键来抑制DNA合成,导致DNA损伤和细胞死亡 . 该化合物还阻断人白血病细胞的G1-S期界面 . 异丁香酮S的分子靶点包括DNA和参与DNA复制和修复的各种细胞蛋白 .
生化分析
Biochemical Properties
Illudin S has been found to interact with various proteins in a cellular context .
Cellular Effects
Illudin S has been shown to have a significant impact on cell function. It causes a complete block at the G1-S phase interface of the cell cycle . This suggests that Illudin S has a profound effect on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Illudin S is believed to involve DNA modification . It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Illudin S has a significant impact on cellular function
Dosage Effects in Animal Models
The effects of Illudin S vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
Illudin S is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that Illudin S interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that Illudin S has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
异丁香酮S可以通过各种化学途径合成。一种常见的方法包括在受控环境中培养伞菌属物种。 这些真菌在含有特定营养素的培养基中生长,例如葡萄糖和玉米浆固体,以优化异丁香酮S的产量 . 然后使用高速逆流色谱等技术提取和纯化该化合物 .
工业生产方法
异丁香酮S的工业生产涉及在生物反应器中大规模培养伞菌。 该过程包括优化生长条件,例如pH、温度和营养供应,以最大程度地提高异丁香酮S的产量 . 然后对提取的化合物进行纯化,以达到适合进一步应用的高纯度水平 .
化学反应分析
反应类型
异丁香酮S会发生各种化学反应,包括:
氧化: 异丁香酮S可以被氧化以形成更具反应性的中间体。
还原: 还原反应可以改变异丁香酮S的烯酮结构。
常见试剂和条件
用于异丁香酮S反应的常见试剂包括硫醇亲核试剂,例如半胱氨酸和含半胱氨酸的肽,它们在生理pH下与异丁香酮S反应 . 其他试剂包括氧化剂和还原剂,它们会改变异丁香酮S的化学结构。
形成的主要产物
异丁香酮S反应形成的主要产物包括具有修饰的细胞毒性特性的各种衍生物。 例如,酰基富烯衍生物通过取代反应形成,并且已显示出增强的细胞毒性和基因毒性 .
相似化合物的比较
类似化合物
异丁香酮M: 从伞菌属真菌中分离得到的另一种倍半萜,以其细胞毒性而闻名.
异丁香酮S的独特性
异丁香酮S的独特性在于其强大的细胞毒性和与DNA形成共价键的能力,从而导致明显的DNA损伤。 其衍生物,例如依鲁富芬,已被开发出来以保留异丁香酮S的抗癌特性,同时降低其毒性 .
属性
IUPAC Name |
(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLIYKVDWPHJI-RDBSUJKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031301 | |
| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-99-1 | |
| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Illudin S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Illudin S | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILLUDIN S | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Illudin S, and how does it exert its cytotoxic effects?
A1: Illudin S primarily inhibits Deoxyribonucleic acid (DNA) synthesis. [] While the exact mechanism remains unclear, evidence suggests that Illudin S may interfere with a pathway of DNA synthesis that does not rely on deoxyribonucleoside triphosphates, the conventional building blocks used by DNA polymerase. [] This disruption of DNA replication ultimately leads to cell death. [, , ]
Q2: How does the interaction of Illudin S with glutathione contribute to its toxicity?
A3: Illudin S reacts with glutathione, a crucial cellular antioxidant, in a pH-dependent manner. [] This reaction leads to the depletion of glutathione, potentially making cells more susceptible to oxidative stress and damage, ultimately contributing to its toxicity. []
Q3: What is the molecular formula and weight of Illudin S?
A5: While the provided abstracts don't explicitly state the molecular formula and weight of Illudin S, they do mention it is a sesquiterpene. [, , ] Sesquiterpenes are a class of terpenes with a general formula of C15H24. Further research in chemical databases or literature would be required to confirm the exact molecular formula and weight of Illudin S.
Q4: Is there any spectroscopic data available to confirm the structure of Illudin S?
A6: Yes, the absolute configuration of Illudin S was determined using X-ray crystallography and the Bijvoet method. [] Furthermore, studies have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze and confirm the structure of Illudin S and its metabolites. [, ]
Q5: How do structural modifications of Illudin S, specifically the creation of Acylfulvene analogues, impact its biological activity and toxicity?
A7: Acylfulvenes, semisynthetic derivatives of Illudin S, exhibit improved cytotoxic selectivity profiles compared to the parent compound. [] While Illudin S shows high toxicity, Acylfulvenes demonstrate a wider therapeutic window in preclinical models. [] These differences arise from variations in their reactivity, activation pathways, and interactions with cellular targets. [, ]
Q6: What is the significance of the ketone group in Illudin S for its cytotoxic activity?
A8: Comparing Illudin S and Illudin M to dihydroilludin M revealed that the ketone group is essential for cytotoxicity. [] Dihydroilludin M, lacking the ketone, was significantly less toxic, indicating the ketone plays a critical role in its mechanism of action. []
Q7: How does the introduction of a hydroxymethyl group in (Hydroxymethyl)acylfulvene (HMAF) affect its antitumor properties?
A9: (Hydroxymethyl)acylfulvene (HMAF), created by adding a hydroxymethyl group to Acylfulvene, demonstrates greater toxicity to HL60 cells compared to Acylfulvene but lower toxicity than Illudin S. [] This modification highlights how subtle structural changes can fine-tune the compound's biological activity.
Q8: Are there any specific challenges in formulating Illudin S or its analogues for therapeutic use?
A10: While the provided abstracts don't directly address formulation challenges, the reactivity of Illudin S, particularly its interaction with thiols like glutathione, [] suggests potential stability issues. Further research is necessary to understand how to formulate Illudin S or its analogues to overcome these challenges and ensure optimal delivery and efficacy.
Q9: What are the primary routes of metabolism and excretion of Illudin S in the body?
A11: Studies in rats revealed that Illudin S undergoes metabolism to form various metabolites, including cyclopropane ring-cleavage products. [, ] Urinary excretion plays a major role in eliminating these metabolites. [, ] Further research is needed to fully elucidate the metabolic pathways and excretion profiles in humans.
Q10: How does the pharmacokinetic profile of Irofulven, a semisynthetic Illudin S analogue, contribute to its antitumor activity?
A12: Irofulven exhibits a favorable pharmacokinetic profile with a long elimination half-life, allowing for sustained exposure in vivo. [] Its primary route of elimination is through metabolism and urinary excretion. [] This sustained exposure likely contributes to its enhanced antitumor activity compared to Illudin S.
Q11: What cell lines are particularly sensitive to the cytotoxic effects of Illudin S and its analogues?
A13: Illudin S and its derivatives have shown potent activity against various human cancer cell lines in vitro. Myeloid and T-lymphocyte leukemia cells display significant sensitivity to Illudin S. [] Irofulven has demonstrated efficacy against diverse cancer types, including breast, lung, colon, and ovarian cancers. [, , ]
Q12: Has the antitumor activity of Illudin S or its analogues been demonstrated in animal models?
A14: Yes, several studies have confirmed the antitumor potential of Illudin S derivatives in preclinical animal models. For instance, HMAF exhibited impressive activity against human tumor xenografts, including breast, lung, and colon cancer models. [] These findings provide a strong rationale for further clinical development.
Q13: Are there any ongoing clinical trials investigating the therapeutic potential of Illudin S or its analogues?
A15: Yes, Irofulven has progressed to clinical trials for various cancer types, including ovarian, prostate, hepatocellular, breast, lung, and colon cancers. [] These trials aim to evaluate its safety and efficacy in humans and potentially establish its role in cancer treatment.
Q14: What are the primary concerns regarding the toxicity of Illudin S?
A16: Illudin S exhibits high toxicity, which has limited its clinical development. [] Its reactivity with cellular thiols like glutathione raises concerns about potential off-target effects and a narrow therapeutic window. [] Research has focused on developing analogues with improved safety profiles.
Q15: Have any specific adverse effects been observed in preclinical studies or clinical trials with Illudin S or its derivatives?
A17: Preclinical studies in rats have shown that Illudin S can induce significant damage to the digestive tract. [] In clinical trials, Irofulven has been associated with hematological and gastrointestinal toxicities. [] Careful dose optimization and monitoring are crucial to manage these potential side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


